![molecular formula C22H25NO5 B3098325 L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- CAS No. 133368-40-8](/img/structure/B3098325.png)

L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

説明

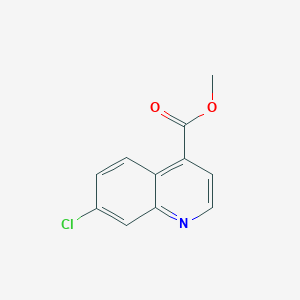

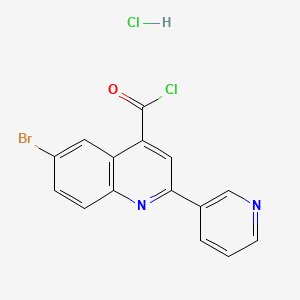

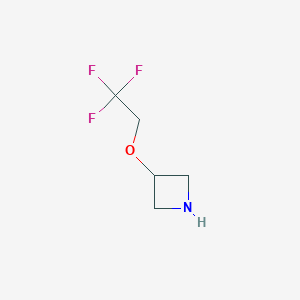

“L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-”, also known as “O-tert-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine” or “Fmoc-Ser (tBu)-OH”, is a derivative of the amino acid serine . It is a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular formula of this compound is C22H25NO5, and its molecular weight is 383.44 . The InChI Key is REITVGIIZHFVGU-IBGZPJMESA-M .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . The specific rotation is between +22.0 to +27.0 degrees (C=1, EtOAc) . The melting point is 136 degrees Celsius .科学的研究の応用

Synthesis of Protected 2,3-l-Diaminopropanoic Acid Methyl Esters

Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid using Nα-Fmoc-O-tert-butyl-d-serine as the starting material. This approach highlights the versatility of protected serine derivatives in synthesizing non-proteinogenic amino acids, which are valuable in medicinal chemistry and drug development (Temperini et al., 2020).

L-Serine in Disease and Development

Research by de Koning et al. (2003) emphasized the critical role of L-serine in cellular proliferation and its necessity for specific functions in the central nervous system. The study discussed the importance of L-serine and its metabolism products in cell proliferation and brain development, highlighting the potential implications of serine metabolism defects in various diseases (de Koning et al., 2003).

Anionic Ring-Opening Polymerization of Amino Acid-Derived Cyclic Carbonates

Sanda et al. (2001) investigated the anionic ring-opening polymerization of cyclic carbonates derived from amino acids, including L-serine. This study provided insights into the potential applications of serine-derived polymers in biodegradable materials and bioengineering, showcasing the adaptability of serine derivatives in polymer science (Sanda et al., 2001).

Serine Metabolism in Cancer

Kalhan and Hanson (2012) discussed the indispensable metabolic role of serine, highlighting its significance in methylation reactions and its involvement in the growth of certain tumors. This research underscores the potential of targeting serine metabolism pathways for cancer therapy, indicating the broad implications of serine in health and disease (Kalhan & Hanson, 2012).

Safety and Hazards

The safety data sheet indicates that thermal decomposition of this compound can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) . It is recommended to handle this compound with appropriate personal protective equipment .

作用機序

Target of Action

L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, also known as Fmoc-Ser(n-Bu)-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acid residues in a peptide chain. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein or peptide .

Mode of Action

Fmoc-Ser(n-Bu)-OH operates by providing protection for the amino acid serine during peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group shields the amino group of serine, preventing it from reacting prematurely. The tert-butyl (t-Bu) group protects the hydroxyl group of serine . These protective groups are removed after the peptide synthesis is complete, allowing the amino and hydroxyl groups to participate in further reactions .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are essential for creating the primary structure of proteins. The downstream effects include the folding of the protein into its secondary and tertiary structures, which determine its function .

Pharmacokinetics

It’s worth noting that the compound is solid at room temperature and has a melting point of 136°c .

Result of Action

The result of Fmoc-Ser(n-Bu)-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting reactive groups during synthesis, it ensures that peptide bonds form at the correct locations, leading to the desired peptide product .

Action Environment

The action of Fmoc-Ser(n-Bu)-OH is influenced by environmental factors such as temperature and pH . For instance, the compound is recommended to be stored in a cool and dark place, under 15°C . Additionally, the compound is used in peptide synthesis reactions that often require specific pH conditions .

特性

IUPAC Name |

(2S)-3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-2-3-12-27-14-20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYBFPJWSCJJIZ-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)

![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)

amine](/img/structure/B3098324.png)